molecular formula C12H21NO B11746661 1-Azacyclotridec-3-EN-2-one CAS No. 831227-09-9

1-Azacyclotridec-3-EN-2-one

Cat. No.: B11746661
CAS No.: 831227-09-9
M. Wt: 195.30 g/mol
InChI Key: XLTQIHRRJGUXIJ-UHFFFAOYSA-N
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Description

1-Azacyclotridec-3-EN-2-one is a 13-membered lactam (cyclic amide) featuring a nitrogen atom in the ring structure and an α,β-unsaturated ketone moiety. The unsaturated ketone group in its structure may enhance reactivity, enabling interactions with biological targets via Michael addition or hydrogen bonding .

Properties

CAS No.

831227-09-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-azacyclotridec-3-en-2-one

InChI

InChI=1S/C12H21NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h8,10H,1-7,9,11H2,(H,13,14)

InChI Key

XLTQIHRRJGUXIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC=CC(=O)NCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azacyclotridec-3-EN-2-one can be achieved through several methods. One common approach involves the cyclization of a linear precursor containing an amide and an alkene functional group. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-Azacyclotridec-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming a saturated macrolactam. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

1-Azacyclotridec-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its stability and bioavailability make it a promising candidate for drug development.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Azacyclotridec-3-EN-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond can participate in various chemical reactions, altering the compound’s activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 1-Azacyclotridec-3-EN-2-one and related compounds:

Compound Name Core Structure Ring Size Heteroatom Key Functional Groups Molecular Weight (g/mol) Potential Applications
This compound Monocyclic lactam 13-membered Nitrogen α,β-unsaturated ketone ~225 (estimated) Drug scaffolds, enzyme inhibition
1-Oxacyclotridec-3-EN-2-one Monocyclic lactone 13-membered Oxygen α,β-unsaturated ketone ~224 (estimated) Polymer chemistry, fragrances
1-Oxaspiro[4.11]hexadec-3-en-2-one Spirocyclic lactone 16-membered Oxygen Spirocyclic, unsaturated ketone 280.4 Antimicrobial agents
1,3-Diazetidin-2-one Bicyclic lactam 4-membered Nitrogen Saturated lactam ~84 Antibiotic analogs, kinase inhibitors
1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one Tricyclic lactam 11-membered Nitrogen Fused rings, unsaturated ketone ~216 (estimated) CNS-targeting drug candidates

Key Observations :

  • Ring Size and Flexibility: Larger rings (e.g., 13-membered) like this compound exhibit greater conformational flexibility compared to rigid smaller rings (e.g., 4-membered diazetidinones). This may influence binding specificity to biological targets .
  • Heteroatom Impact: Replacing oxygen with nitrogen (as in this compound vs.
  • Spiro vs. Monocyclic Systems: Spirocyclic derivatives (e.g., 1-Oxaspiro[4.11]hexadec-3-en-2-one) often show improved metabolic stability but require more complex synthetic routes .

Biological Activity

1-Azacyclotridec-3-EN-2-one, a cyclic amide with the molecular formula C₁₂H₂₁NO, has garnered attention for its potential biological activities. This compound is characterized by a nitrogen atom within a 13-membered ring and features a double bond that influences its reactivity and biological interactions. Its molecular weight is approximately 195.30 g/mol, making it a significant candidate in medicinal chemistry and organic synthesis.

Properties

PropertyValue
CAS No. 831227-09-9
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
IUPAC Name This compound
Canonical SMILES C1CCCCC=CC(=O)NCCCC1

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in treating infections. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In vitro studies have suggested that this compound possesses anticancer properties . It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, investigations into its effects on human cancer cell lines have shown that it can inhibit cell proliferation and promote programmed cell death, potentially through mechanisms involving the modulation of apoptotic proteins.

The mechanism of action for this compound is believed to involve:

  • Interaction with Enzymes: The nitrogen atom can form hydrogen bonds with various biological molecules, influencing enzyme activity.
  • Receptor Binding: The compound may interact with specific receptors, altering cellular responses and signaling pathways.
  • Chemical Reactivity: The presence of the double bond allows for participation in various chemical reactions, which can modify its biological activity.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

Research on Anticancer Effects

Another research effort focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at micromolar concentrations. Further analysis showed an increase in markers associated with apoptosis, such as caspase activation and PARP cleavage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Azacyclotridecan-2-oneLacks double bondDifferent reactivity profile; less potent biological activity
3-Aminoazacyclotridecan-2-oneContains an amino groupExhibits anti-inflammatory properties; potential therapeutic applications

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